20alpha-Dihydrocortisol
Description
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-18,22,24-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWCEQOCFFQUKS-FJWDNACWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1719-79-5 | |
| Record name | MLS002694142 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biochemical Pathways of 20alpha Dihydrocortisol Formation
Host-Mediated Biotransformation of Cortisol
Within the human body, the conversion of cortisol to 20alpha-dihydrocortisol is primarily an enzymatic process designed to modulate the activity of this potent steroid hormone. This biotransformation is carried out by specific enzymes belonging to the aldo-keto reductase (AKR) superfamily.
Enzymatic Reduction of Cortisol to this compound
The formation of this compound from cortisol involves the reduction of the C-20 ketone group. This reaction is catalyzed by enzymes possessing 20alpha-hydroxysteroid dehydrogenase (20α-HSD) activity. These enzymes utilize NAD(P)H as a cofactor to donate a hydride to the C-20 carbonyl, resulting in the formation of a hydroxyl group in the alpha orientation. This structural modification significantly alters the biological activity of the steroid molecule.
Involvement of Specific Aldo-Keto Reductase Family Members (e.g., AKR1C4) in Hydroxysteroid Dehydrogenase Activity
Several members of the human aldo-keto reductase 1C (AKR1C) subfamily have been identified as key players in steroid metabolism, exhibiting 20α-HSD activity. While AKR1C1, AKR1C2, and AKR1C3 are known to efficiently catalyze this reaction with various steroid substrates, the role of AKR1C4 is also significant, particularly in hepatic steroid metabolism. AKR1C4 demonstrates high catalytic efficiency in the reduction of the 3-keto group of 5β-reduced steroids. nih.gov While its direct, primary role in the reduction of cortisol to this compound is part of the broader function of the AKR1C family, these enzymes collectively contribute to the intricate regulation of steroid hormone levels.
| Enzyme Family | Specific Members with 20α-HSD Activity | Primary Function in Steroid Metabolism |
| Aldo-Keto Reductase (AKR) | AKR1C1, AKR1C2, AKR1C3, AKR1C4 | Catalyze the reduction of various keto-steroids, modulating hormone activity. |
Microbial Biotransformation within the Gut Microbiome
The vast and diverse microbial community residing in the human gut plays a crucial role in the metabolism of host-derived compounds, including steroids. Certain bacterial species possess the enzymatic machinery to transform cortisol, leading to the formation of this compound and other metabolites.
Role of Specific Bacterial Strains (e.g., Clostridium scindens) in Cortisol Reduction
The gut bacterium Clostridium scindens has been identified as a key organism capable of metabolizing cortisol. nih.gov This gram-positive, anaerobic bacterium expresses a steroid-inducible 20α-hydroxysteroid dehydrogenase that actively reduces cortisol to this compound. nih.govnih.gov This activity is part of a larger steroid-metabolizing pathway within this microbe.
Identification and Characterization of Microbial 20alpha-Hydroxysteroid Dehydrogenases (e.g., DesC)
The enzyme responsible for the 20α-reduction of cortisol in Clostridium scindens has been identified and characterized as DesC. nih.govillinois.edu This NADH-dependent 20α-HSD is a steroid-inducible enzyme, meaning its expression is increased in the presence of corticosteroids like cortisol and cortisone (B1669442). nih.gov The purified enzyme is a tetramer with a high specificity for adrenocorticosteroid substrates that have 17α,21-dihydroxy groups. nih.gov
| Microbial Enzyme | Source Organism | Gene | Cofactor | Substrate Preference |
| 20alpha-Hydroxysteroid Dehydrogenase (20α-HSD) | Clostridium scindens | desC | NADH | Cortisone > Cortisol |
Detailed biochemical analysis of the purified 20α-HSD from C. scindens reveals a higher specific activity for the reduction of cortisone compared to cortisol. nih.gov
Microbial Conversion of Cortisone to 20alpha-Dihydrocortisone and Subsequent Metabolism
The metabolic pathway does not stop at the conversion of cortisol. Cortisol can be oxidized to cortisone by host enzymes. This cortisone can then be acted upon by the microbial 20α-HSD of C. scindens, which exhibits a higher affinity for cortisone, to form 20alpha-dihydrocortisone. nih.gov Research on placental metabolism has also shown the conversion of cortisol to cortisone, followed by the formation of 20alpha-dihydrocortisone. nih.gov This metabolite can then potentially be further metabolized by other microbial enzymes within the complex gut ecosystem.
Enzymology of 20alpha Hydroxysteroid Dehydrogenase 20alpha Hsdh
Structural Biology and Catalytic Mechanisms
The three-dimensional structure of 20alpha-HSDH provides critical insights into its function and specificity.
The quaternary structure of 20alpha-HSDH can vary between species. For instance, a related enzyme, 20β-hydroxysteroid dehydrogenase from the bacterium Bifidobacterium adolescentis, forms a homotetrameric structure in solution. nih.gov However, structural data for human 20alpha-HSDH (AKR1C1) indicates that it functions as a monomer. genecards.org This is a notable distinction from some other members of the hydroxysteroid dehydrogenase family, which can form dimers or tetramers.
The crystal structure of human 20alpha-HSDH (AKR1C1) has been resolved, providing a detailed view of its active site. nih.gov The enzyme features a steroid-binding pocket designed to accommodate its preferred substrates. The binding of the steroid is stabilized by numerous hydrophobic interactions. nih.gov
Site-directed mutagenesis and crystallographic studies have identified several critical amino acid residues. For example, in the ternary complex of AKR1C1 with NADP+ and 20alpha-hydroxyprogesterone, the steroid's O20 atom forms a hydrogen bond with the Nε atom of His222. nih.gov This interaction is crucial for positioning the substrate correctly for catalysis. Mutagenesis studies have shown that substituting this histidine with isoleucine (H222I) dramatically decreases the Km value for the cofactor, suggesting that the rotation of the His222 side chain may be a key step in the catalytic cycle and subsequent cofactor release. nih.gov
Furthermore, the residue Arg304 has been identified as playing a role in the binding of progesterone (B1679170). nih.gov An R304L substitution resulted in a significant decrease in the Km for progesterone reduction, leading to the proposal of a steroid-binding site that involves the carboxy-terminal region of the protein. nih.gov
Elucidation of Multistep Proton Relay Mechanisms in Catalysis
The catalytic mechanism of 20alpha-HSDH, particularly the bacterial variant from Clostridium scindens, involves a sophisticated multistep proton relay system. This mechanism was elucidated through a combination of hybrid quantum mechanical molecular modeling simulations and validated by site-directed mutagenesis experiments. nih.gov This process facilitates the transfer of a hydride from the NAD(P)H cofactor to the C20 carbonyl of the steroid substrate, and a proton to the oxygen atom of the same carbonyl group, resulting in the formation of the 20alpha-hydroxyl group. The reaction is reversible, and the enzyme can catalyze both the reduction of the 20-keto group and the oxidation of the 20alpha-hydroxyl group, depending on the cellular environment and the availability of the oxidized or reduced cofactor. wikipedia.org The active site architecture, featuring key amino acid residues, creates a specific environment that enables this precise proton shuttle, ensuring the high stereospecificity of the reaction.
Comparative Analysis of Divergence from Eukaryotic and Other Bacterial HSDH Counterparts
Significant divergence exists between bacterial 20alpha-HSDH and its counterparts in eukaryotes and other bacteria. Human 20alpha-HSDH (also known as AKR1C1) belongs to the aldo-keto reductase (AKR) superfamily. nih.gov In contrast, other related enzymes, such as human types 1 and 2 17beta-HSDs, are part of the short-chain alcohol dehydrogenase family. nih.gov
Functionally, substrate specificity is a key point of divergence. While bacterial 20alpha-HSDH found in gut microbes like Clostridium scindens efficiently metabolizes cortisol to 20alpha-dihydrocortisol, some host eukaryotic 20alpha-HSDs show a marked preference for other steroids like progesterone and are not active on cortisol. nih.gov For instance, the human 20alpha-HSD preferentially catalyzes the reduction of progesterone to 20alpha-hydroxyprogesterone. nih.gov
From a structural standpoint, amino acid sequence comparisons reveal varying degrees of identity. The human 20alpha-HSD shares 79.9% identity with the rabbit enzyme and 68.7% with the rat enzyme. nih.gov However, the bacterial enzymes that perform similar functions often have different evolutionary origins and primary structures, reflecting adaptation to the specific metabolic needs and environments of the microorganisms. nih.gov
Genetic Basis and Expression Profiles
The production and regulation of 20alpha-HSDH are controlled at the genetic level, often in coordination with other enzymes involved in steroid metabolism.
Identification of Genes Encoding 20alpha-HSDH (e.g., desC gene cluster)
The gene responsible for encoding 20alpha-HSDH in certain gut bacteria was identified through RNA-Seq analysis. nih.gov This research revealed a cortisol-inducible operon where the gene designated desC codes for 20alpha-HSDH. nih.gov This discovery was a significant step in understanding the genetic basis of corticosteroid metabolism by the human gut microbiome. The systematic name for this enzyme class is 20alpha-hydroxysteroid:NAD(P)+ 20-oxidoreductase. wikipedia.org
Co-expression Patterns with Other Steroid-Modifying Genes (e.g., desAB genes)
The desC gene is not expressed in isolation. It is part of a multi-gene operon, often referred to as the des cluster, which includes other crucial steroid-modifying genes. nih.gov Notably, desC is co-expressed with the desAB genes. nih.gov The desAB genes encode for steroid-17,20-desmolase, an enzyme that cleaves the bond between C17 and C20 of the steroid nucleus. nih.gov This co-expression is logical from a metabolic standpoint, as 20alpha-HSDH (DesC) and steroid-17,20-desmolase (DesAB) are two key enzymes in a pathway that converts cortisol to 11β-hydroxyandrostenedione (11β-OHAD). nih.gov The organization of these genes into a single, cortisol-inducible operon ensures a coordinated response to the presence of the substrate, allowing the bacterium to efficiently process corticosteroids. nih.govnih.gov
Metabolic Interplay and Diversion of Cortisol Pathways
Position of 20alpha-Dihydrocortisol within the Broader Steroid Metabolome
This compound is a significant metabolite of cortisol, the primary glucocorticoid synthesized in the adrenal gland. ontosight.ai As a tetrahydroxylated derivative of progesterone (B1679170), its chemical designation is 4-Pregnene-11beta,17alpha,20alpha,21-tetrol-3-one. ontosight.ai Within the intricate network of steroid metabolism, this compound holds a specific position as a product of cortisol reduction. nih.gov This conversion is catalyzed by the enzyme 20alpha-hydroxysteroid dehydrogenase (20α-HSD), which belongs to the oxidoreductase family. nih.govwikipedia.org
The steroid metabolome, which encompasses the entirety of steroid biosynthesis, metabolism, and excretion, provides a comprehensive view of steroid dynamics within the body. nih.gov The analysis of this metabolome, often through urine steroid profiling, reveals unique "steroid fingerprints" that can be indicative of various physiological and pathological states. nih.gov this compound, along with its beta-isomer and other cortisol metabolites like α-cortolone and β-cortolone, are key components of this profile and are regularly detected in serum and urine. nih.gov In healthy individuals, the urinary excretion of this compound is approximately 1.5 times that of cortisol, highlighting its quantitative significance in glucocorticoid metabolism. nih.gov
The broader steroid metabolome is a complex web of interconnected pathways. For instance, the enzyme steroid 5β-reductase (AKR1D1) produces 5β-dihydrosteroids, which can act as ligands for nuclear receptors and regulate gene expression. mdpi.com While distinct from the 20-hydroxysteroid dehydrogenase pathway, this illustrates the multifaceted nature of steroid modifications and their physiological consequences. The study of metabolites like this compound within this larger context is essential for a complete understanding of steroid hormone function and dysfunction.
Regulatory Role in Cortisol Side-Chain Cleavage Diversion
Influence on Substrate Availability for Steroid-17,20-Desmolase (DesAB) Pathways
The conversion of cortisol to this compound plays a pivotal regulatory role in a specific microbial metabolic pathway: the steroid-17,20-desmolase (DesAB) pathway. This pathway, found in certain gut bacteria, is responsible for cleaving the side-chain of cortisol to produce 11β-hydroxyandrostenedione (11β-OHAD), a precursor to potent 11-oxy-androgens. nih.govnih.gov
Crucially, this compound itself is not a substrate for the DesAB enzyme. nih.govbiorxiv.org The formation of this compound from cortisol is a reversible reaction catalyzed by the NAD(H)-dependent 20α-hydroxysteroid dehydrogenase (DesC). nih.gov By converting cortisol into a form that cannot be acted upon by DesAB, the DesC enzyme effectively reduces the available substrate pool for androgen precursor synthesis. nih.govbiorxiv.org This diversion of cortisol away from the DesAB pathway highlights the intricate interplay between different enzymatic activities within the gut microbiome in modulating host steroid metabolism.
The DesAB pathway is not limited to cortisol; it can also act on other glucocorticoids like cortisone (B1669442) and even synthetic derivatives such as prednisone. nih.govnih.gov The induction of both DesAB and DesC activities in some bacteria, like Clostridium scindens, is triggered by the presence of cortisol and other substrates, indicating a coordinated regulatory system. nih.gov
Proposed Role as a Metabolic "Switch" in Microbial Steroid Conversions
The enzymatic conversion of cortisol to this compound by DesC is proposed to function as a metabolic "switch". biorxiv.org This switch mechanism regulates the flow of cortisol into the side-chain cleavage pathway, thereby controlling the production of 11β-OHAD. nih.gov When DesC activity is high, cortisol is shunted towards the formation of this compound, effectively turning "off" or downregulating the DesAB pathway due to substrate limitation. biorxiv.org
This regulatory role is significant because the end products of the DesAB pathway, 11-oxy-androgens, are potent activators of the nuclear androgen receptor and have been implicated in conditions like prostate cancer. illinois.edunih.gov Therefore, the activity of DesC and the resulting formation of this compound can have profound physiological consequences for the host by modulating the production of these bioactive androgens. The entire process, from the initial conversion of cortisol to the potential impact on host cell signaling, underscores the complex and influential role of the gut microbiome in human health and disease. nih.gov
Comparative Metabolic Flux with 20beta-Dihydrocortisol Pathways
The metabolism of cortisol in the gut microbiome involves not only the formation of this compound but also its stereoisomer, 20beta-dihydrocortisol. nih.gov This parallel pathway is catalyzed by 20β-hydroxysteroid dehydrogenase (20β-HSDH), an enzyme encoded by the desE gene in some gut bacteria, including species of Bifidobacterium and Butyricicoccus. nih.govillinois.edu
Conversely, bacteria like Butyricicoccus desmolans exhibit 20β-HSDH activity and can convert cortisol to 20beta-dihydrocortisol. nih.gov Some of these bacteria can also further metabolize 20beta-dihydrocortisol to 11β-OHAD. nih.gov This demonstrates that the metabolic flux through the 20alpha and 20beta pathways is dependent on the specific enzymatic capabilities of the resident gut microbiota.
The following table summarizes the differential metabolism of cortisol and its 20-hydroxy derivatives by different gut bacteria:
| Bacterial Species | Key Enzyme(s) | Metabolizes Cortisol to | Metabolizes this compound to | Metabolizes 20beta-Dihydrocortisol to |
| Clostridium scindens | 20α-HSDH (DesC), DesAB | This compound, 11β-OHAD | 11β-OHAD (via conversion to cortisol) | Not metabolized |
| Butyricicoccus desmolans | 20β-HSDH, DesAB | 20beta-Dihydrocortisol, 11β-OHAD | Not metabolized | 11β-OHAD |
| Bifidobacterium adolescentis | 20β-HSDH | 20beta-Dihydrocortisol | Not metabolized | Not metabolized (in a highly reductive environment) |
Data sourced from references nih.govnih.govnih.gov.
This differential metabolism highlights a complex regulatory network where the relative activities of 20α-HSDH and 20β-HSDH can dictate the direction of cortisol metabolism and the subsequent production of bioactive androgens. The balance between these pathways, and therefore the metabolic flux, is likely influenced by various factors within the gut environment, including the composition of the microbiota and the availability of coenzymes like NAD(H). nih.gov
Research on Physiological Implications and Biological Activities
Observed Associations in Hypercortisolemic States and Other Endocrine Conditions
Research has indicated that the measurement of 20α-DHF in urine can be a more sensitive indicator of chronic hypercortisolism, such as in Cushing's syndrome, than the measurement of urinary free cortisol (UFC) alone. nih.govnih.gov In states of chronically elevated cortisol, the metabolic pathways, including the 20α-reduction of cortisol, are significantly altered.
One study highlighted a case of a patient with Cushing's disease who presented with hypercortisolemia but normal or even low levels of urinary free cortisol. nih.gov However, the urinary excretion of 20α-DHF in this patient was markedly elevated. This suggests that in certain individuals, the body may preferentially metabolize excess cortisol to 20-dihydrocortisol isomers, which are not detected by standard UFC assays. nih.gov
Further research involving a broader cohort of patients with Cushing's syndrome has substantiated these findings. A study comparing 40 patients with Cushing's syndrome to normal subjects found that while UFC was elevated in many patients, six had normal or below-normal UFC excretion. In contrast, all patients with Cushing's syndrome had urinary 20α-DHF excretion rates that exceeded the normal range. nih.gov This underscores the potential of urinary 20α-DHF as a more reliable biomarker for diagnosing chronic hypercorticoidism. nih.gov The analysis of urinary steroid profiles in patients with Cushing's syndrome and adrenocortical tumors has also identified increased excretion of 20α-dihydrocortisol as a characteristic feature. scispace.com
The following table summarizes the urinary excretion rates of 20α-DHF and UFC in normal subjects and patients with Cushing's syndrome, based on clinical research findings.
| Condition | Analyte | Median Urinary Excretion Rate (nmol/24h) | Reference |
|---|---|---|---|
| Normal Subjects | 20alpha-Dihydrocortisol (20α-DHF) | 174 | nih.gov |
| Normal Subjects | Urinary Free Cortisol (UFC) | 68 | nih.gov |
| Cushing's Syndrome | This compound (20α-DHF) | 1798 | nih.gov |
| Cushing's Syndrome | Urinary Free Cortisol (UFC) | 298 | nih.gov |
Research on the Role of Microbial Steroid Metabolism in Host Physiology
The human gut microbiome possesses a vast enzymatic capacity that can significantly influence host steroid metabolism. Among the gut microbes, certain species of Clostridium have been identified as capable of metabolizing cortisol. Clostridium scindens, an obligate anaerobe found in the human gut, is known to express a cortisol-inducible 20α-hydroxysteroid dehydrogenase (20α-HSDH). nih.govbiorxiv.org
This bacterial enzyme, encoded by the desC gene, catalyzes the reversible conversion of cortisol to 20α-dihydrocortisol. nih.govnih.gov The expression of this enzyme is regulated by the presence of glucocorticoids like cortisol and cortisone (B1669442). nih.gov The 20α-HSDH from C. scindens is an NADH-dependent enzyme with a pH optimum for the reduction of the 20-ketone of cortisol between 6.0 and 6.5. biorxiv.org For the reverse reaction, the oxidation of the 20α-hydroxyl group of 20α-dihydrocortisol, the enzyme utilizes NAD+ and has a pH optimum of approximately 8.0. biorxiv.org
The microbial production of 20α-DHF is part of a larger metabolic pathway. In C. scindens, 20α-DHF can be a precursor for the formation of other steroid molecules. This microbial activity highlights a potential mechanism by which the gut microbiota can modulate the host's glucocorticoid profile, potentially impacting physiological processes regulated by these hormones. nih.gov
The table below details some of the characteristics of the 20α-HSDH enzyme from Clostridium scindens.
| Enzyme Characteristic | Value/Description | Reference |
|---|---|---|
| Enzyme | 20α-hydroxysteroid dehydrogenase (20α-HSDH) | biorxiv.org |
| Source Organism | Clostridium scindens | biorxiv.org |
| Substrate | Cortisol | biorxiv.org |
| Product | This compound | biorxiv.org |
| Cofactor (Reduction) | NADH | biorxiv.org |
| Cofactor (Oxidation) | NAD+ | biorxiv.org |
| pH Optimum (Reduction) | 6.0 - 6.5 | biorxiv.org |
| pH Optimum (Oxidation) | ~8.0 | biorxiv.org |
| Michaelis Constant (Km) for Cortisol | 32 µM | biorxiv.org |
Occurrence and Metabolism in Specific Biological Compartments and Tissues (e.g., Placenta, Sweat)
The metabolism of cortisol, including its conversion to 20α-DHF, occurs in various tissues throughout the body. The presence and activity of 20α-HSDH can vary significantly between these compartments, influencing local glucocorticoid concentrations.
Placenta: The placenta is a key site of steroid metabolism during pregnancy, playing a crucial role in regulating fetal exposure to maternal hormones. Early research from 1964 suggested that 20α-hydroxysteroid dehydrogenase activity is a function of the human placental 17β-hydroxysteroid dehydrogenase. nih.gov A later study in rats identified 20α-HSDH activity in placental tissues, specifically in decidual cells, trophoblastic giant cells, and visceral yolk sac cells. nih.gov More recent work has also noted the presence of 20α/β-dihydrocortisol in human placenta perfusate samples, indicating that the placenta has the capacity to metabolize cortisol to its 20α-reduced form. scispace.com
Sweat: Eccrine sweat has been identified as a biofluid containing a range of steroid biomarkers. Studies utilizing liquid chromatography-mass spectrometry have detected 20α/β-dihydrocortisone in palmar sweat samples. nih.gov The presence of this cortisol metabolite in sweat suggests that the skin and its appendages, such as sweat glands, are involved in steroid metabolism. scispace.com However, current analytical methods in these studies often report the combined concentration of 20α- and 20β-isomers, and further research is needed to quantify the specific levels of 20α-DHF in sweat.
Sex-Dependent Differences in Cortisol and its 20alpha-Reduced Metabolite Excretion
Significant sex-dependent differences have been observed in the metabolism and excretion of cortisol and its metabolites. Studies analyzing 24-hour urinary steroid profiles have revealed distinct patterns between healthy men and women.
One study found that while men excrete a greater total amount of cortisol metabolites, the ratios of certain metabolites differ significantly between the sexes. nih.gov Specifically, the ratio of 20α- to 20β-metabolites of cortisol was found to be higher in women than in men. nih.govtandfonline.com This suggests a sex-specific difference in the activity of the 20α- and 20β-hydroxysteroid dehydrogenase enzymes responsible for the formation of these compounds. nih.gov These findings highlight the importance of considering sex as a biological variable when assessing steroid hormone metabolism and establishing reference ranges for urinary steroid profiles. nih.gov
The following table presents the ratio of 20α/20β metabolites of cortisol in the urine of men and women as reported in a key study.
| Sex | Ratio of 20α/20β Metabolites of Cortisol (Mean +/- SEM) | p-value | Reference |
|---|---|---|---|
| Men (n=20) | 1.32 +/- 0.06 | < 0.01 | nih.gov |
| Women (n=20) | 1.79 +/- 0.13 |
Advanced Methodologies for 20alpha Dihydrocortisol Research and Analysis
Advanced Chromatographic and Mass Spectrometric Techniques for Quantification
Modern analytical chemistry offers a powerful arsenal (B13267) for steroid analysis. The combination of chromatographic separation with mass spectrometric detection provides the high sensitivity and specificity required for distinguishing and quantifying closely related steroid isomers like 20α-DHF.
High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry (HPLC-ESI-MS/MS)
High-Performance Liquid Chromatography coupled with Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) stands as a cornerstone for the targeted quantification of 20α-DHF. This technique offers exceptional selectivity and sensitivity. However, a significant challenge in the analysis of 20α-DHF is the potential for interference from its isomers, particularly 20β-dihydrocortisone. nih.gov These isomers share the same molecular mass and can produce identical mass spectrometric fragmentation patterns, leading to erroneously elevated results if not chromatographically separated. nih.gov
To overcome this, meticulous optimization of chromatographic conditions is essential. This includes careful selection of the HPLC column, such as a C18 or a more specialized column like a BEH C18, and the mobile phase gradient. researchgate.net By adjusting these parameters, baseline separation of 20α-DHF from its interfering isomers can be achieved, ensuring accurate quantification. nih.gov For instance, research has shown that specific gradient adjustments can successfully separate 20α- and 20β-dihydrocortisone from cortisol, preventing false-positive results in both urine and saliva samples. nih.gov
The validation of an HPLC-ESI-MS/MS method for 20α-DHF typically involves assessing linearity, the lower limit of quantification (LLoQ), precision, and accuracy. researchgate.netnih.gov Studies have reported LLoQs for 20α-DHF in the low nanogram per milliliter (ng/mL) range, with coefficients of variation (CVs) for precision being well within acceptable limits (typically below 15%). researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MSn) for Comprehensive Metabolite Profiling
For a broader understanding of steroid metabolism, Liquid Chromatography-Mass Spectrometry with multi-stage fragmentation (LC-MSn) offers a powerful platform for comprehensive metabolite profiling. This technique allows for the simultaneous determination of a wide array of steroid hormones and their metabolites, including 20α-DHF, in a single analytical run. nih.gov
By employing a linear ion trap operating in negative electrospray ionization (ESI) mode and performing MS3 and MS4 experiments, researchers can achieve enhanced specificity and structural elucidation of various steroid species. nih.gov This approach is particularly useful for identifying and quantifying a panel of cortisol metabolites, providing a more complete picture of the glucocorticoid metabolic pathway. nih.gov For example, a validated LC-MSn method was able to quantify free cortisol and 15 of its metabolites, including 20α-dihydrocortisol, in human urine with limits of detection (LOD) and quantification (LOQ) of 0.01 ng/mL and 0.05 ng/mL, respectively, for all compounds. nih.gov
One of the key advantages of LC-MSn is its ability to differentiate between isomers based on their fragmentation patterns at different stages of mass analysis. For instance, compounds with a hydroxyl group at the C20 position, such as 20α-dihydrocortisol, exhibit a characteristic loss of 46 Da (formic acid), which aids in their identification. nih.gov This level of detail is crucial for untargeted or semi-targeted metabolomics studies aiming to discover novel biomarkers or metabolic pathways involving 20α-DHF.
Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for the analysis of steroids, including 20α-DHF. nih.gov Prior to analysis, steroids are chemically derivatized to increase their volatility and thermal stability. nih.govnih.gov A common derivatization procedure involves the formation of methyloxime-trimethylsilyl (MO-TMS) ethers. nih.gov
GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be compared against established libraries for compound identification. nih.gov This makes it a valuable tool for urinary steroid profiling, which can aid in the diagnosis of various endocrine disorders. nih.govresearchgate.net While perhaps less high-throughput than some LC-MS methods, GC-MS remains a powerful technique for comprehensive steroid analysis. nih.gov
Strategies for Overcoming Analytical Interferences from Isobaric Steroids
The primary challenge in the mass spectrometric analysis of 20α-DHF is the presence of isobaric steroids, which have the same nominal mass. The most significant interferent is its stereoisomer, 20β-dihydrocortisol, as well as other cortisol metabolites. nih.gov Since these compounds can produce identical precursor and product ions in tandem mass spectrometry, chromatographic separation is the most critical strategy to ensure accurate quantification. nih.govnih.gov
Effective chromatographic separation relies on exploiting subtle differences in the physicochemical properties of the isomers. This can be achieved through:
Column Chemistry: Utilizing different stationary phases (e.g., C18, PFP) can alter the retention characteristics of the steroids. researchgate.net
Mobile Phase Composition: Modifying the solvent composition and gradient profile can enhance the resolution between closely eluting peaks. nih.gov
In addition to chromatography, other strategies can be employed:
High-Resolution Mass Spectrometry (HRMS): While isobaric steroids have the same nominal mass, they may have very slight differences in their exact mass. HRMS instruments can potentially resolve these small mass differences, although this is often not sufficient for baseline separation of stereoisomers.
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge. Coupling IMS with LC-MS can provide an additional dimension of separation, potentially resolving isobaric interferences.
Chemical Derivatization: Derivatizing the steroid molecules can alter their chromatographic behavior and fragmentation patterns, which may aid in their separation and specific detection.
Ultimately, a combination of optimized chromatography and careful selection of mass spectrometric parameters is essential for overcoming the challenges posed by isobaric interferences in 20α-DHF analysis.
In Vitro and Ex Vivo Model Systems for Metabolic Studies
To investigate the formation and metabolic fate of 20α-Dihydrocortisol, researchers utilize various in vitro and ex vivo model systems. These models provide a controlled environment to study specific metabolic pathways without the complexities of a whole organism.
Isolated Human Placental Lobule Perfusion Models
The isolated perfused human placental lobule is a sophisticated ex vivo model that maintains the physiological and metabolic functions of the placenta for an extended period. nih.gov This system allows for the investigation of the transfer and metabolism of various substances, including steroids, between the maternal and fetal circulations. nih.govnih.gov
In this model, a single placental lobule is cannulated and perfused with a nutrient-rich medium through both the maternal and fetal circuits. nih.govnih.gov This dual-recirculating setup mimics the in vivo environment and allows for the collection of samples from both compartments over time. The viability of the tissue is monitored by measuring parameters such as glucose consumption, lactate (B86563) production, and the synthesis of placental hormones like human placental lactogen (hPL). nih.gov
Studies using this model have been instrumental in elucidating the metabolic pathways of corticosteroids in the placenta. For example, research on the metabolism of prednisolone, a synthetic corticosteroid, in the isolated perfused human placental lobule identified several metabolites, including 20α-dihydroprednisone. nih.gov This suggests the presence of 20α-hydroxysteroid dehydrogenase activity in the placenta, which would also be responsible for the conversion of cortisol to 20α-Dihydrocortisol.
The ability to maintain the placental tissue in a functional state for up to 48 hours allows for detailed kinetic studies of steroid metabolism and transfer. nih.gov This makes the isolated perfused placental lobule an invaluable tool for understanding the role of the placenta in regulating fetal exposure to glucocorticoids and their metabolites like 20α-Dihydrocortisol.
Computational and Structural Research Approaches
In conjunction with experimental methods, computational and structural biology approaches have provided atomic-level insights into the enzymes that produce 20α-Dihydrocortisol.
While the focus is on bacterial enzymes, it is noteworthy that the crystal structures of human and rabbit 20α-HSDs have also been determined, providing a basis for comparative structural analysis. nih.govnih.gov
To understand the chemical reaction catalyzed by 20α-HSDH at a quantum mechanical level, researchers have employed hybrid Quantum Mechanical/Molecular Mechanics (QM/MM) simulations. This powerful computational technique allows for the modeling of the enzymatic reaction mechanism with high accuracy.
Studies on the C. scindens 20α-HSDH (DesC) have utilized QM/MM simulations to elucidate the intricate details of the hydride transfer from NADH to the C20 ketone of cortisol. biorxiv.org These simulations have also shed light on a proton relay system within the active site that is essential for the catalytic process, ultimately leading to the formation of 20α-dihydrocortisol. biorxiv.org QM/MM methods are particularly useful for studying transient states, such as transition states, which are difficult to observe experimentally.
In the study of 20α-HSDH, site-directed mutagenesis has been used to validate the catalytic mechanism proposed by structural and computational studies. biorxiv.org For example, by mutating key residues in the active site of the C. scindens 20α-HSDH and observing the effect on enzyme activity, researchers can confirm the roles of these residues in the catalytic process. This approach has also been extensively used to study the structure-function relationships of human hydroxysteroid dehydrogenases, providing a framework for similar investigations into bacterial enzymes. nih.govnih.gov
Bioinformatics plays a crucial role in identifying new enzymes and understanding their genetic context. Homology searching, using tools like BLAST, allows researchers to identify genes in other organisms that are similar to known 20α-HSDH genes. This approach has been used to find putative 20β-HSDH genes in various Bifidobacterium species based on sequence similarity to the enzyme from Butyricicoccus desmolans. nih.gov
Furthermore, the genes encoding steroid-metabolizing enzymes in bacteria are often organized in gene clusters. nih.gov In Clostridium scindens, the gene for 20α-HSDH (desC) is part of the desABCD gene cluster, which also encodes for a steroid-17,20-desmolase. biorxiv.org The analysis of these gene clusters provides insights into the coordinated regulation and function of the enzymes involved in steroid metabolism. Bioinformatic tools are essential for identifying these clusters in newly sequenced genomes and predicting their metabolic products. geomar.denih.gov
Future Directions in 20alpha Dihydrocortisol Research
Further Elucidation of Undefined Physiological Roles of 20-Reduced Corticosteroids
While cortisol's functions in metabolism, stress response, and immunity are well-documented, the physiological roles of its 20-reduced metabolites, including 20alpha-dihydrocortisol, remain largely undefined. biorxiv.orgnih.gov Historically viewed as simple inactivation products, there is growing reason to believe these steroids possess unique biological activities. The formation of this compound in tissues like the placenta suggests potential roles in pregnancy and fetal development that are yet to be fully characterized. oup.com
Future investigations should aim to systematically screen 20-reduced corticosteroids for bioactivity. For example, research on other cortisol metabolites provides a compelling precedent; 5β-dihydrocortisol, another reduced derivative, can potentiate the effects of synthetic glucocorticoids, while 21-deoxycortisol, a microbial metabolite, is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2), which is critical for regulating local cortisol levels. physiology.orgnih.gov This raises the question of whether this compound or its downstream products have similar modulatory effects on glucocorticoid or mineralocorticoid receptors, or on the enzymes that regulate steroid hormone action. physiology.org Uncovering these potential functions is critical, as even subtle modulations of steroid signaling can have significant physiological consequences. Research into these undefined roles could reveal new mechanisms of glucocorticoid regulation and potentially identify novel therapeutic targets for a variety of conditions.
Deeper Investigation into the Enzymatic Regulation and Diversion of Cortisol Metabolic Pathways
The production of this compound is a key branch in the complex network of cortisol metabolism, and understanding its enzymatic regulation is crucial. The conversion of cortisol to this compound is catalyzed by 20α-hydroxysteroid dehydrogenases (20α-HSDs). nih.govnih.gov These enzymes represent critical nodes that can divert cortisol away from other metabolic fates, such as conversion to cortisone (B1669442) by 11β-HSD2 or side-chain cleavage to form androgens by microbial enzymes. biorxiv.orgnih.gov
Future research must focus on the factors that regulate the expression and activity of 20α-HSDs in both human tissues and the microbiome. Studies on the related 20β-HSD enzymes show that their activity can be highly specific and can significantly alter the metabolic landscape. For instance, the presence of 20β-HSD in certain gut bacteria can limit the substrate available for other microbes to produce pro-androgenic compounds from cortisol. nih.gov Similarly, the bacterial enzyme DesC, a 20α-HSD, appears to regulate the availability of cortisol for the DesAB enzyme system, which cleaves the cortisol side-chain to produce 11β-hydroxyandrostenedione. biorxiv.org This enzymatic "gating" could have profound effects on the host's androgen levels. Investigating the interplay between different HSDs (including 11β-, 20α-, and 20β-HSDs) and other steroid-metabolizing enzymes will be key to understanding how the flux through the cortisol metabolic network is controlled and how it can be diverted in health and disease. nih.govnih.gov
Comprehensive Exploration of Microbial-Host Steroid Metabolic Interactions and Their Systemic Impact
The gut microbiome is increasingly recognized as a "virtual endocrine organ" that actively participates in host steroid metabolism. mdpi.comnih.govnih.gov Gut bacteria possess a wide array of steroid-metabolizing enzymes, including 20α-HSDs, that can transform host-derived cortisol into a variety of metabolites, including this compound. nih.govnih.gov These microbial transformations are not merely local events; the resulting metabolites can be absorbed into systemic circulation and exert effects on distant tissues, thereby influencing host physiology. physiology.org
A critical future direction is to map the full extent of these microbial-host interactions and their systemic consequences. For example, microbial metabolites of cortisol have been shown to inhibit host enzymes like 11β-HSD2, which could lead to mineralocorticoid receptor over-activation and contribute to hypertension. physiology.org The extent to which microbial production of this compound and its subsequent metabolites impacts host health is a significant unknown. nih.gov Research is needed to determine if these compounds influence the immune system, metabolic homeostasis, or even the central nervous system via the gut-brain axis. nih.govnih.gov Studies linking gut dysbiosis to conditions like Cushing's syndrome highlight the clinical relevance of microbial cortisol metabolism. doaj.org A comprehensive exploration of these interactions, identifying the specific bacteria involved, the enzymes they express, and the biological activities of the resulting steroid products, will be essential to fully understand the systemic impact of the gut "sterolbiome" on human health and disease.
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for quantifying 20α-Dihydrocortisol in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 20α-Dihydrocortisol due to its high specificity and sensitivity. For optimal results:
- Use stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .
- Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the compound from complex matrices like urine or plasma .
- Validate the method using parameters such as limit of detection (LOD), linearity, and recovery rates, as outlined in NIH preclinical reporting guidelines .
Q. How can researchers distinguish 20α-Dihydrocortisol from its stereoisomer, 20β-Dihydrocortisol, in experimental data?
- Methodological Answer :
- Optimize chromatographic separation using reverse-phase columns (e.g., C18) with gradient elution to resolve stereoisomers .
- Leverage mass spectrometry fragmentation patterns (e.g., MS/MS or MS³) to confirm structural differences. For example, 20α- and 20β-Dihydrocortisol may exhibit distinct ion ratios or retention times .
- Cross-validate findings with nuclear magnetic resonance (NMR) if absolute configuration confirmation is required.
Advanced Research Questions
Q. What experimental design considerations are critical for studying 20α-Dihydrocortisol’s role in glucocorticoid metabolism?
- Methodological Answer :
- In vivo models : Use adrenalectomized animals to eliminate endogenous cortisol interference, and administer controlled doses of cortisol or synthetic glucocorticoids .
- Sampling timelines : Collect serial plasma/urine samples to capture diurnal variations in metabolite levels, as circadian rhythms influence glucocorticoid metabolism .
- Statistical power : Include ≥6 biological replicates per group to account for inter-individual variability, and apply ANOVA with post-hoc corrections for multiple comparisons .
Q. How should researchers address contradictory data when 20α-Dihydrocortisol levels correlate inconsistently with clinical phenotypes?
- Methodological Answer :
- Assay specificity : Confirm that antibodies or MS transitions do not cross-react with structurally similar metabolites (e.g., 5α-Dihydrocortisol) by testing against pure analogs .
- Biological confounding factors : Stratify data by variables such as age, sex, or renal/hepatic function, which may alter metabolite clearance .
- Multivariate analysis : Use principal component analysis (PCA) or machine learning to identify hidden covariates influencing the correlation .
Q. What advanced techniques can elucidate the enzyme kinetics of 20α-Dihydrocortisol synthesis?
- Methodological Answer :
- Recombinant enzyme assays : Express human 20α-hydroxysteroid dehydrogenases (HSDs) in vitro and measure kinetic parameters (Km, Vmax) using LC-MS-based quantification .
- Isotope tracing : Incubate cells with ¹³C-labeled cortisol to track 20α-Dihydrocortisol production in real time .
- CRISPR/Cas9 knockout models : Silence 20α-HSD genes in cell lines to confirm their role in metabolite generation .
Methodological Challenges & Solutions
Q. How can researchers optimize sample preparation for 20α-Dihydrocortisol detection in low-abundance scenarios?
- Answer :
- Pre-concentration : Use SPE cartridges with hydrophilic-lipophilic balance (HLB) sorbents to enrich analytes from large-volume samples .
- Derivatization : Enhance MS sensitivity by derivatizing 20α-Dihydrocortisol with charged moieties (e.g., Girard’s reagent T) .
Q. What statistical approaches are recommended for longitudinal studies of 20α-Dihydrocortisol dynamics?
- Answer :
- Apply mixed-effects models to account for repeated measurements within subjects .
- Use false discovery rate (FDR) corrections when testing hypotheses across multiple time points .
Ethical and Reporting Standards
Q. How should researchers report 20α-Dihydrocortisol data to meet NIH guidelines?
- Answer :
- Disclose all experimental conditions, including animal strain, dosing regimens, and sampling protocols, in the Materials and Methods section .
- Deposit raw LC-MS/MS spectra and calibration curves in public repositories (e.g., Metabolomics Workbench) for transparency .
Emerging Research Directions
Q. What gaps exist in understanding 20α-Dihydrocortisol’s interaction with corticosteroid-binding globulin (CBG)?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
